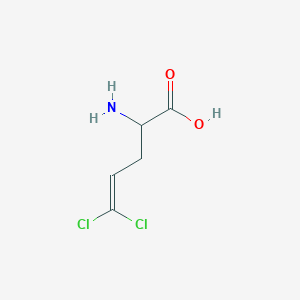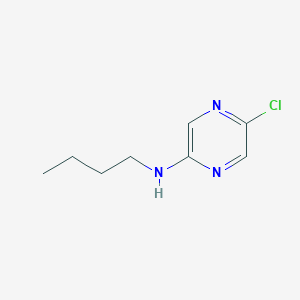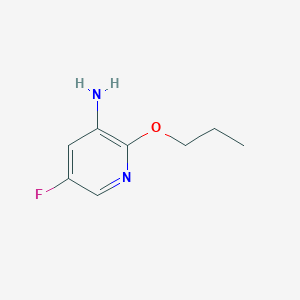
5-Fluoro-2-propoxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-propoxypyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring . For example, 2,3-difluoro-5-chloropyridine can be used as a starting material, which undergoes an ammoniation reaction with ammonia water, followed by a reduction reaction to yield the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale synthesis using cost-effective and readily available raw materials. The process typically includes steps such as halogenation, nucleophilic substitution, and purification to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-propoxypyridin-3-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition and Elimination: These reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states and functional groups .
Aplicaciones Científicas De Investigación
5-Fluoro-2-propoxypyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks in the synthesis of pharmaceuticals due to their biological activity and stability.
Agrochemicals: The compound can be used in the development of new agricultural products with improved properties.
Radiopharmaceuticals: Fluorinated pyridines, including this compound, can be used as imaging agents in radiotherapy.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-propoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Fluoro-2-propoxypyridin-3-amine include other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct physical, chemical, and biological properties compared to other fluorinated pyridines . This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11FN2O |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
5-fluoro-2-propoxypyridin-3-amine |
InChI |
InChI=1S/C8H11FN2O/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3 |
Clave InChI |
LRFMFOFWDVWXFW-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=N1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)
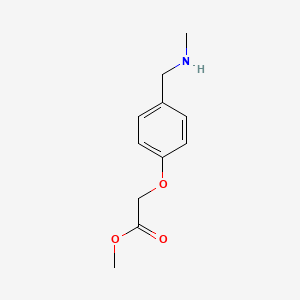
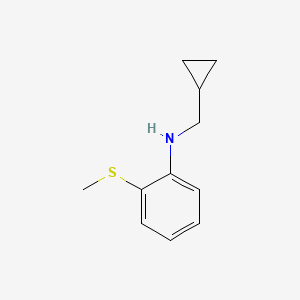
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)

![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
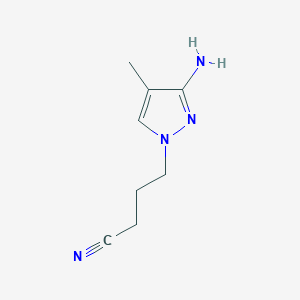
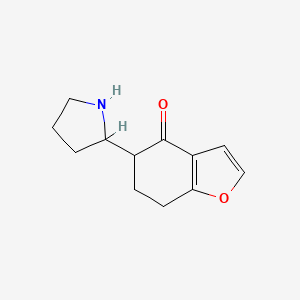
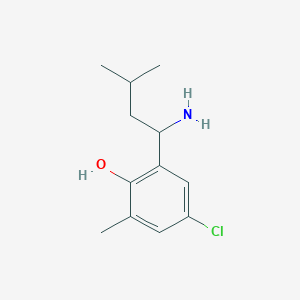
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
